2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide
Description
Chemical Identity and Structure 2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide (CAS: 779339-46-7) is a phosphorus-containing ligand with the molecular formula C₁₉H₃₂NOP and a molecular weight of 321.43 g/mol . Its structure features a benzamide backbone substituted with a di-tert-butylphosphino group (P(C(CH₃)₃)₂) at the 2-position and N,N-diethyl groups on the amide nitrogen. The tert-butyl groups impart significant steric bulk, while the diethyl substituents enhance solubility in nonpolar solvents.
Properties
IUPAC Name |
2-ditert-butylphosphanyl-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32NOP/c1-9-20(10-2)17(21)15-13-11-12-14-16(15)22(18(3,4)5)19(6,7)8/h11-14H,9-10H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWGCXGINNUNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide typically involves the reaction of di-tert-butylphosphine with a suitable benzamide derivative under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where di-tert-butylphosphine reacts with N,N-diethyl-benzamide in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphino group.
Coupling Reactions: It is often used as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF are typically used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coupling Reactions: Coupled organic products, often biaryl compounds.
Scientific Research Applications
2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Medicine: Research into its use as a component in drug synthesis and delivery systems.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide primarily involves its role as a ligand in catalysis. The phosphino group coordinates with transition metals, facilitating various catalytic processes. The steric bulk of the tert-butyl groups and the electronic properties of the phosphino group enhance the stability and reactivity of the metal-ligand complex, leading to efficient catalytic cycles .
Comparison with Similar Compounds
Key Properties
- Steric Profile : The tert-butyl groups create a highly shielded phosphorus center, reducing unwanted side reactions in catalytic cycles.
- Electronic Effects : The electron-donating nature of the tert-butyl groups increases electron density at the phosphorus atom, favoring metal-ligand interactions in catalysis.
- Applications : Primarily used as a ligand in transition-metal-catalyzed reactions, particularly where steric hindrance and air stability are critical .
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Phosphino Group Variations Target Compound: The di-tert-butylphosphino group provides superior steric protection and electron-donating capacity compared to diphenylphosphino analogs. This enhances stability in oxidative conditions and moderates metal reactivity . Diphenylphosphino Ligands (e.g., ): These ligands offer stronger π-accepting properties due to phenyl groups, favoring electron-poor metal centers. However, they are less air-stable and more prone to oxidation .
Amide Substituent Effects
- N,N-Diethyl (Target) : Improves solubility in organic solvents compared to N,N-dimethyl (tBuDavePhos) or polar substituents (e.g., hydroxyethyl in ).
- Trifluoromethyl () : Introduces electron-withdrawing effects, stabilizing electron-rich metal intermediates in cross-coupling reactions .
Backbone Rigidity and Chirality Benzamide Backbone (Target): Simpler structure with flexibility, suitable for monodentate coordination. Biphenyl/Binaphthyl Backbones (e.g., tBuDavePhos, ): Increased rigidity enhances enantioselectivity in asymmetric catalysis. The binaphthyl derivative () enables axial chirality for high stereochemical control .
Steric and Electronic Trade-offs The target compound’s tert-butyl groups create a cone angle >160°, surpassing diphenylphosphino ligands (~145°). This makes it ideal for suppressing undesired side reactions in crowded catalytic sites . Electron-Deficient Ligands (e.g., ): CF₃ groups reduce electron density at the metal center, beneficial for oxidative addition steps in C–X bond activation .
Biological Activity
2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide, with the CAS number 779339-46-7, is a phosphine derivative that has garnered attention in various fields of chemical research due to its potential biological activities. This compound features a phosphino group attached to a benzamide structure, which may influence its reactivity and biological interactions.
- Molecular Formula : C19H32NOP
- Molecular Weight : 321.44 g/mol
- Structure : The compound consists of a benzamide core substituted with two bulky tert-butyl phosphino groups, which may affect its solubility and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests potential applications in medicinal chemistry and biochemistry. The following sections summarize key findings related to its biological effects.
Anticancer Activity
A study investigating the anticancer properties of phosphine derivatives reported that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was hypothesized to involve the induction of apoptosis and disruption of cellular signaling pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.0 | Inhibition of proliferation |
Enzyme Inhibition
Phosphine compounds are known to interact with various enzymes. Preliminary studies suggest that this compound may inhibit certain phosphatases and kinases, which are crucial in cancer progression and other diseases.
- Target Enzymes : Protein tyrosine phosphatases (PTPs)
- Inhibition Type : Competitive inhibition observed in vitro
Antioxidant Properties
The antioxidant capacity of phosphine derivatives has been explored, with findings indicating that this compound can scavenge free radicals effectively. This property could be beneficial in preventing oxidative stress-related diseases.
Case Study 1: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated significant cell death at concentrations above 10 µM, with morphological changes consistent with apoptosis.
Case Study 2: Enzyme Interaction Analysis
In another study focusing on enzyme interactions, researchers utilized a series of assays to determine the inhibitory effects of the compound on specific kinases involved in cell signaling pathways. The results showed a dose-dependent inhibition pattern.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide, and how is purity validated?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the benzamide core. Key steps include:
- Phosphine Introduction : A palladium-catalyzed cross-coupling or nucleophilic substitution to install the bis(1,1-dimethylethyl)phosphino group.
- Amide Formation : Using coupling agents like EDCI/HOBt or DMAP to link the phosphino-substituted aromatic acid to diethylamine.
Purity Validation : - NMR Spectroscopy (¹H, ¹³C, ³¹P) confirms structural integrity and detects residual solvents.
- HPLC-MS quantifies purity and identifies byproducts.
- Elemental Analysis verifies stoichiometric composition .
Advanced: How do steric and electronic effects of the tert-butyl phosphino group influence ligand performance in asymmetric catalysis?
Answer:
The tert-butyl groups on phosphorus create a sterically bulky environment, which:
- Enhances Enantioselectivity : By restricting substrate approach to the metal center in transition states.
- Modulates Electronic Properties : Electron-donating tert-butyl groups increase electron density at the metal, affecting reaction kinetics.
Methodological Insight : - Compare catalytic outcomes with analogous ligands (e.g., diphenylphosphino variants) to isolate steric/electronic contributions.
- Computational studies (DFT) map steric occupancy using Tolman cone angles .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (S24/25 safety codes).
- Ventilation : Use fume hoods to prevent inhalation of dust (S22).
- Storage : Inert atmosphere (argon) and desiccated conditions to prevent degradation.
- Disposal : Follow hazardous waste regulations; incineration with scrubbing for phosphorous-containing byproducts .
Advanced: How can discrepancies in catalytic activity across studies be systematically addressed?
Answer:
Contradictions often arise from:
- Reaction Condition Variability (solvent, temperature, substrate ratios).
- Ligand-Metal Complex Stability under aerobic vs. inert conditions.
Resolution Strategies : - Standardized Screening : Use a common substrate (e.g., styrene hydrogenation) to benchmark performance.
- In Situ Characterization : Raman or IR spectroscopy to monitor ligand-metal coordination during catalysis.
- Meta-Analysis : Cross-reference datasets from NIST or PubChem to identify outliers .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
- ³¹P NMR : Directly probes the phosphino environment (δ ~20–40 ppm for tertiary phosphines).
- ¹H/¹³C NMR : Assigns benzamide and diethylamide protons/carbons.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns.
- X-ray Crystallography : Resolves spatial arrangement of tert-butyl groups and amide conformation .
Advanced: What strategies improve the compound’s stability in aerobic catalytic systems?
Answer:
- Ligand Modification : Introduce electron-withdrawing substituents to reduce oxidation susceptibility.
- Additives : Include radical scavengers (e.g., BHT) or co-catalysts (e.g., Mn²⁺) to stabilize reactive intermediates.
- Encapsulation : Use mesoporous silica matrices to protect the ligand-metal complex from moisture/O₂.
Validation : Monitor decomposition via TGA or cyclic voltammetry under controlled O₂ exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
